molecular formula C16H22O B1327720 Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone CAS No. 898754-20-6

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone

Cat. No.: B1327720
CAS No.: 898754-20-6
M. Wt: 230.34 g/mol
InChI Key: PAQNGQUVKNOXES-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone is an organic compound that belongs to the class of ketones It features a cyclopentyl group attached to a 2-(2,5-dimethylphenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, cyclopentanone is reacted with 2-(2,5-dimethylphenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone can be compared with other similar compounds such as:

    Cyclopentyl 2-phenylethyl ketone: Lacks the dimethyl substitution on the phenyl ring, resulting in different chemical and biological properties.

    Cyclopentyl 2-(4-methylphenyl)ethyl ketone: Has a single methyl group on the phenyl ring, leading to variations in reactivity and applications.

    Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone:

Properties

IUPAC Name

1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-12-7-8-13(2)15(11-12)9-10-16(17)14-5-3-4-6-14/h7-8,11,14H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQNGQUVKNOXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644767
Record name 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-20-6
Record name 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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